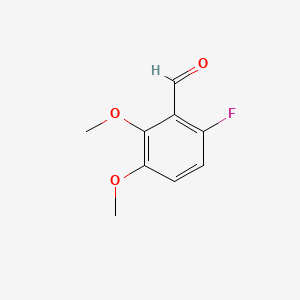

6-Fluoro-2,3-dimethoxybenzaldehyde

Vue d'ensemble

Description

6-Fluoro-2,3-dimethoxybenzaldehyde is a chemical compound that belongs to the class of benzaldehydes. It has the molecular formula C9H9FO3 and a molecular weight of 184.166. This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzaldehyde core.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dimethoxybenzaldehyde typically involves the fluorination of 2,3-dimethoxybenzaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

6-Fluoro-2,3-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: 6-Fluoro-2,3-dimethoxybenzoic acid.

Reduction: 6-Fluoro-2,3-dimethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

6-Fluoro-2,3-dimethoxybenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer properties.

Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mécanisme D'action

The mechanism of action of 6-Fluoro-2,3-dimethoxybenzaldehyde involves its interaction with cellular components. In biological systems, it can act as a redox-active compound, disrupting cellular redox homeostasis and antioxidation systems. This disruption can lead to the inhibition of microbial growth and potential chemosensitizing effects when used in combination with conventional drugs . The molecular targets include enzymes involved in oxidative stress response pathways, such as superoxide dismutases and glutathione reductase .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dimethoxybenzaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

6-Fluoro-2-methoxybenzaldehyde: Contains only one methoxy group, leading to variations in its chemical properties and applications.

6-Fluoro-3-methoxybenzaldehyde:

Uniqueness

6-Fluoro-2,3-dimethoxybenzaldehyde is unique due to the presence of both fluorine and two methoxy groups on the benzaldehyde core. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications .

Activité Biologique

6-Fluoro-2,3-dimethoxybenzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

This compound is characterized by the presence of a fluorine atom and two methoxy groups on a benzaldehyde backbone. The synthesis typically involves the introduction of the fluorine atom at the 6-position and methoxy groups at the 2 and 3 positions of the benzaldehyde ring. Various synthetic routes have been explored, including nucleophilic substitution reactions and electrophilic aromatic substitutions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that this compound can inhibit cell proliferation in melanoma and leukemia models with IC50 values ranging from 10 to 20 µM .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest significant efficacy against Staphylococcus aureus and Escherichia coli, with MIC values around 20 µg/mL .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, it may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells through mitochondrial pathways. This involves the release of cytochrome c and activation of caspases, leading to programmed cell death .

Case Studies

- Melanoma Treatment : In a study involving IGR-39 melanoma cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells after treatment .

- Leukemia Cell Lines : Another study assessed the effects on HL-60 leukemia cells, where the compound demonstrated significant cytotoxicity. The mechanism was linked to oxidative stress induction and subsequent cell cycle arrest .

Propriétés

IUPAC Name |

6-fluoro-2,3-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOQJEBNBOJBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457628-14-7 | |

| Record name | 6-fluoro-2,3-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.